7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12BrN . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline core with a bromine atom at the 7th position and a methyl group attached to the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 305.6±35.0 °C, a density of 1.382±0.06 g/cm3, and a pKa of 4.87±0.20 .Scientific Research Applications
Synthesis and Derivative Formation
The bromination reaction of 1,2,3,4-tetrahydroquinoline has been a subject of significant interest, leading to the development of efficient synthetic pathways for valuable quinoline derivatives. Şahin et al. (2008) demonstrated an efficient method for the synthesis of various bromoquinolines, including 6,8-dibromo-1,2,3,4-tetrahydroquinolines, through bromination reactions (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008). Similarly, Zlatoidský and Gabos (2009) described a synthesis method for 7-bromo-1,2,3,4-tetrahydroisoquinoline through lithiation and reductive amination processes (Zlatoidský & Gabos, 2009).
Pharmaceutical Intermediate Synthesis
7-Bromo-1,2,3,4-tetrahydroquinoline derivatives have been explored for their role in the synthesis of pharmaceutical intermediates. Lei et al. (2015) focused on the synthesis of 6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in PI3K/mTOR inhibitors (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Chemical Transformations and Novel Reactions
Various studies have explored novel chemical transformations involving 7-bromo-1,2,3,4-tetrahydroquinoline. Natarajan et al. (1979) investigated the transformation of certain tetrahydroisoquinolines to isoquinobenzoxazepines, revealing unexpected reaction pathways and novel rearrangements (Natarajan, Pai, Rajaraman, Suguna, Swaminathan, Nagarajan, & Sudarsanam, 1979).
Extraction from Natural Sources
The compound has also been identified in natural sources. For instance, Ma et al. (2007) isolated brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides, contributing to the understanding of marine natural products and their potential applications (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-bromo-1-methyl-3,4-dihydro-2H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZJBJFSFZZSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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